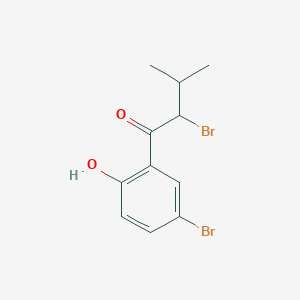
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one is a brominated organic compound with the molecular formula C11H12Br2O2. This compound is characterized by the presence of two bromine atoms, a hydroxy group, and a ketone group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one can be achieved through the bromination of 2-hydroxyacetophenone or 5-bromo-2-hydroxyacetophenone. The reaction typically involves the use of bromine in glacial acetic acid or 50% aqueous acetic acid . The reaction conditions include maintaining the temperature at around 70-80°C and using light irradiation to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction is carefully monitored to control the addition of bromine and maintain the desired temperature and irradiation conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: Formation of 2-bromo-1-(5-bromo-2-oxophenyl)-3-methylbutan-1-one.
Reduction: Formation of 2-bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s bromine atoms and hydroxy group play a crucial role in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromo-2-hydroxyacetophenone: Similar in structure but lacks the additional methylbutanone moiety.
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: Another brominated acetophenone derivative with similar reactivity.
2-Bromo-4’-hydroxyacetophenone: Differing in the position of the bromine and hydroxy groups.
Uniqueness
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one is unique due to the presence of the 3-methylbutanone moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
19019-22-8 |
|---|---|
Fórmula molecular |
C11H12Br2O2 |
Peso molecular |
336.02 g/mol |
Nombre IUPAC |
2-bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H12Br2O2/c1-6(2)10(13)11(15)8-5-7(12)3-4-9(8)14/h3-6,10,14H,1-2H3 |
Clave InChI |
LDFIKBBDLGKYLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)C1=C(C=CC(=C1)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


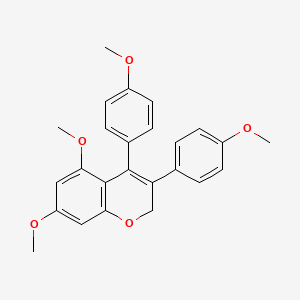
![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)
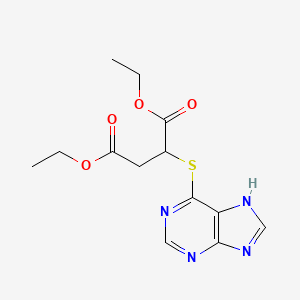

![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)
![(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]](/img/structure/B14008325.png)
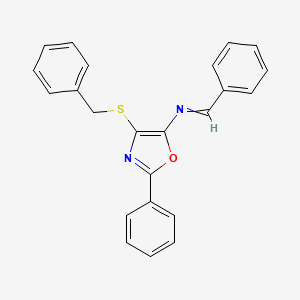

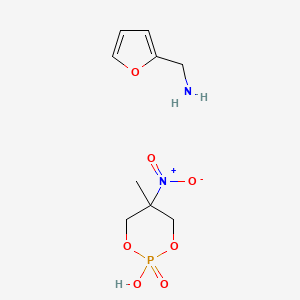

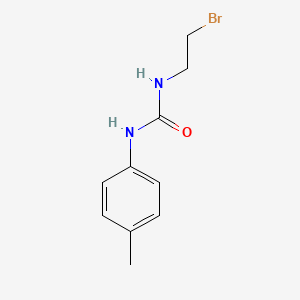
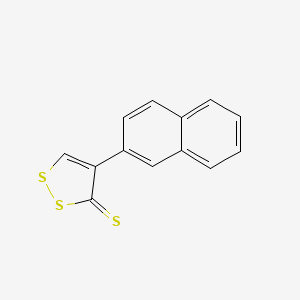
![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)

